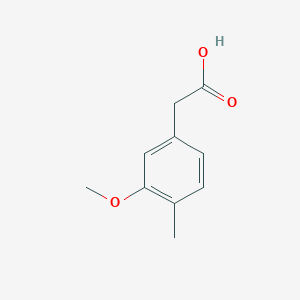

2-(3-Methoxy-4-methylphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxy-4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-3-4-8(6-10(11)12)5-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHVZBMNFXWCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429333 | |

| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100861-38-9 | |

| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Methoxy 4 Methylphenyl Acetic Acid and Analogues

Established Synthetic Pathways for Arylacetic Acids

The synthesis of arylacetic acids, characterized by a carboxylic acid group attached to an aromatic ring, has a rich history in organic chemistry. numberanalytics.comnumberanalytics.com These compounds serve as versatile building blocks for more complex molecules. researchgate.net

Multi-step Synthesis Approaches

Multi-step synthesis is a common strategy for preparing arylacetic acids, often starting from readily available aromatic precursors. A classic and widely used method involves the hydrolysis of benzyl (B1604629) cyanides. erowid.orgorgsyn.orgsciencemadness.org This process typically begins with the halogenation of an alkylbenzene, followed by reaction with a cyanide salt to form the benzyl cyanide intermediate. Subsequent hydrolysis, which can be catalyzed by either acid or base, yields the desired phenylacetic acid. orgsyn.orglibretexts.org For instance, benzyl chloride can be reacted with an alkali cyanide and the resulting nitrile is then saponified to produce phenylacetic acid. erowid.org

Another prominent multi-step approach is the carbonation of Grignard reagents. erowid.orgsciencemadness.org This involves the formation of a Grignard reagent from an aryl or benzyl halide, which is then reacted with carbon dioxide (dry ice) to form a carboxylate salt. erowid.orglibretexts.org Acidification of this salt liberates the carboxylic acid. libretexts.org The Willgerodt-Kindler reaction offers an alternative route, transforming acetophenones into phenylacetic acids through a reaction with sulfur and morpholine, followed by hydrolysis. sciencemadness.orgresearchgate.net

A variety of other multi-step sequences have been developed. For example, a multi-step synthesis starting from 2,6-dibromo-4-methylaniline (B181599) can be employed to construct complex phenylacetic acid derivatives. mdpi.com This particular route involves the initial construction of a 3,4,5-triphenyltoluene structure, which is then converted through several steps into the final acetic acid derivative. mdpi.com

Condensation Reactions Utilizing Methoxy-Substituted Phenylacetic Acid Precursors

Condensation reactions are pivotal in the synthesis of various organic compounds, and their application extends to the preparation of arylacetic acids. The aldol (B89426) condensation, for instance, involves the reaction of aldehydes or ketones possessing at least one α-hydrogen in the presence of a dilute alkali to form β-hydroxy aldehydes or ketones. ncert.nic.inbyjus.com These products can then be dehydrated to yield α,β-unsaturated carbonyl compounds. ncert.nic.in While not a direct route to arylacetic acids, the intermediates and principles of condensation chemistry are often integrated into broader synthetic strategies.

More specifically, the Perkin condensation can be employed in the synthesis of compounds like Combretastatin A-4, which utilizes 3-bromo-4-methoxyphenylacetic acid as a key starting material. nih.gov This highlights the role of methoxy-substituted phenylacetic acids as crucial precursors in condensation-based synthetic routes.

Alkylation and Arylation Strategies in Acid Derivatization

Direct functionalization of the phenylacetic acid scaffold through alkylation and arylation presents a more convergent approach to diversification. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in this regard. For example, a palladium(0)-catalyzed reaction between arylboronic acids and α-bromoacetic acid derivatives allows for the synthesis of various functionalized arylacetic acids under mild conditions. rsc.org

Furthermore, direct C-H activation has become a frontier in synthetic chemistry. Ligand-accelerated ortho-C-H alkylation of phenylacetic acids using alkylboron reagents has been successfully demonstrated with a Pd(II) catalyst. nih.govacs.org This method provides a one-step route to ortho-alkylated phenylacetic acids. Similarly, meta-C-H arylation of free phenylacetic acids has been achieved using a transient mediator and specific ligands, enabling the reaction of various phenylacetic acids with aryl iodides. nih.govresearchgate.net Copper-catalyzed arylation of benzylic C-H bonds with arylboronic acids also provides an efficient pathway to 1,1-diarylalkanes. acs.org

Enantioselective alkylation of arylacetic acids at the α-position is another critical transformation, often accomplished using chiral auxiliaries. nih.gov However, recent advancements have led to direct, highly enantioselective alkylation methods that circumvent the need for attaching and removing these auxiliaries by employing chiral lithium amides as stereodirecting reagents. nih.gov

Targeted Synthesis of 2-(3-Methoxy-4-methylphenyl)acetic Acid

The specific synthesis of this compound requires careful consideration of the substitution pattern on the aromatic ring and the introduction of the acetic acid side chain.

Strategic Functionalization of Aromatic Rings

The strategic functionalization of the aromatic ring is paramount to achieving the desired 3-methoxy-4-methyl substitution pattern. This often involves electrophilic aromatic substitution reactions on a suitably substituted benzene (B151609) derivative. The methoxy (B1213986) group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Therefore, the synthesis would likely start from a precursor where these directing effects can be exploited to install the substituents in the correct positions.

For instance, one could envision a synthesis starting from 4-methylphenol, which could be methoxylated to give 4-methylanisole (B47524). Subsequent functionalization would then need to be directed to the 3-position. Alternatively, starting with a methoxy-substituted compound and introducing the methyl group via a Friedel-Crafts alkylation could be another approach, though this can sometimes lead to polysubstitution and rearrangement issues.

A more controlled method involves the regioselective bromination of a precursor like 4-methoxyphenylacetic acid to introduce a handle for further functionalization. nih.gov The resulting 3-bromo-4-methoxyphenylacetic acid can then be subjected to cross-coupling reactions to introduce the methyl group. nih.gov

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-methoxyphenylacetic acid | Bromine, Acetic acid | 2-(3-Bromo-4-methoxyphenyl)acetic acid | 84 | nih.gov |

Carboxylic Acid Group Introduction and Modification

Several methods exist for the introduction of the carboxylic acid group onto an aromatic ring. libretexts.org One of the most common is the oxidation of an alkyl group attached to the ring. numberanalytics.com For example, if a precursor such as 3-methoxy-4-methyltoluene is available, its benzylic position could potentially be oxidized to a carboxylic acid. However, strong oxidizing agents can sometimes affect other functional groups on the ring.

Alternatively, the acetic acid side chain can be built up. A common method is the conversion of a benzyl halide to a nitrile, followed by hydrolysis, as previously described. erowid.orgorgsyn.orgsciencemadness.org Another powerful technique is the reaction of a Grignard reagent with carbon dioxide. erowid.orglibretexts.org

Modification of existing carboxylic acids is also a viable strategy. For instance, the Arndt-Eistert reaction allows for the homologation of a carboxylic acid, effectively elongating the carbon chain by one methylene (B1212753) group. libretexts.org

In the context of this compound, a plausible synthetic route could involve the formylation of 2-methoxy-1-methylbenzene (o-methylanisole) followed by a series of reactions to convert the formyl group into the acetic acid side chain.

| Precursor | Reaction | Product |

| Benzyl Halide | 1. NaCN 2. H3O+ | Phenylacetic Acid |

| Aryl Halide | 1. Mg, Ether 2. CO2 3. H3O+ | Benzoic Acid |

| Acetophenone | Willgerodt-Kindler Reaction | Phenylacetic Acid |

Advanced Synthetic Techniques and Green Chemistry Approaches

The synthesis of this compound and its analogues benefits from modern methodologies that prioritize efficiency, selectivity, and environmental sustainability. These advanced techniques represent a significant step forward from classical synthetic routes.

Enzymatic Catalysis in Regioselective Hydroxylation

The precise introduction of a hydroxyl group onto an aromatic ring is a critical step in the synthesis of precursors for compounds like this compound. Enzymatic catalysis, particularly using monooxygenase enzymes, offers a powerful tool for achieving high regioselectivity under mild conditions.

Cytochrome P450 (CYP) monooxygenases are a family of enzymes known for their ability to catalyze the selective oxidation of C-H bonds. nih.govnih.gov These enzymes can be engineered to control the position of hydroxylation on aromatic substrates. For instance, the CYP199A4 enzyme from Rhodopseudomonas palustris has been shown to oxidize para-substituted benzoic acids. nih.govnih.gov Through protein engineering, such as site-directed mutagenesis of key amino acid residues (e.g., F182L), the enzyme's active site can be modified to accommodate different substrates and direct oxidation to a specific position on the aromatic ring. nih.gov

Another important class of enzymes is the bacterial multicomponent monooxygenases (BMMs), such as toluene (B28343) monooxygenases (TMOs). nih.gov TMOs, like those from Pseudomonas and Burkholderia species, are di-iron enzymes capable of hydroxylating aromatic hydrocarbons like toluene and its derivatives. nih.govnih.govepa.gov The regioselectivity of these enzymes—for example, whether they produce ortho-, meta-, or para-cresol from toluene—is determined by the specific shape and amino acid composition of the active site pocket. nih.govacs.org By creating mutant versions of these enzymes, it is possible to fine-tune this selectivity. For example, mutations at position I100 in the T4MO from Pseudomonas mendocina KR1 can shift the major product of naphthalene (B1677914) oxidation from a mix of 1- and 2-naphthol (B1666908) to almost exclusively one isomer. epa.gov This principle could be applied to the regioselective hydroxylation of 4-methylanisole (a potential precursor) to introduce a hydroxyl group at the C3 position, a key step towards the target molecule.

The proposed enzymatic hydroxylation pathway would involve:

Selection of a suitable starting material, such as 4-methylanisole or a related cresol.

Screening and engineering of a P450 or TMO enzyme to selectively hydroxylate the desired carbon on the aromatic ring.

Biocatalytic conversion of the precursor under mild, aqueous conditions.

Subsequent chemical steps to convert the hydroxylated intermediate into the final this compound.

Microwave-Assisted Synthesis for Phenoxyacetic Acid Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green chemistry technique for accelerating chemical reactions. For the synthesis of phenoxyacetic acid derivatives, which are structurally analogous to the target compound, microwave irradiation offers significant advantages over conventional heating methods. acs.org

The synthesis typically involves the O-alkylation of a phenol (B47542) with a haloacetic acid derivative (like chloroacetic acid or ethyl chloroacetate) in the presence of a base. nih.govnih.gov Under microwave irradiation, this reaction can be carried out rapidly, often in a matter of minutes compared to several hours required for conventional refluxing. nih.govacs.org

Key findings from research on microwave-assisted synthesis of phenoxyacetic acids include:

Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in 5 to 15 minutes using microwave energy. nih.gov

Improved Yields: Microwave heating can lead to higher product yields due to the reduction of side reactions and decomposition that can occur with prolonged heating.

Enhanced Safety: The use of open-vessel microwave systems can be performed safely and conveniently. nih.gov

For example, the synthesis of various substituted phenoxyacetic acids has been successfully demonstrated by reacting the corresponding phenol with monochloroacetic acid under microwave irradiation, resulting in very good yields in extremely short reaction times. nih.gov

Solvent-Free Reaction Conditions

A major goal of green chemistry is to reduce or eliminate the use of volatile and hazardous organic solvents. The synthesis of phenoxyacetic acid derivatives has been effectively adapted to solvent-free conditions, often in conjunction with microwave assistance.

In a typical solvent-free procedure, the solid reactants (e.g., a substituted phenol, an alkali hydroxide, and monochloroacetic acid) are mixed and irradiated in a microwave oven. nih.govacs.org The absence of a solvent simplifies the workup procedure, reduces waste, and lowers the environmental impact of the synthesis. This approach has been described as an eco-friendly, catalyst-free, and efficient method for preparing various phenoxyacetic acid derivatives. acs.org

Another approach involves the use of eco-friendly catalysts like p-toluenesulfonic acid (PTSA) for reactions like the Fries rearrangement of aryl esters, which can be a key step in synthesizing hydroxyketone precursors. This method can also be performed under solvent-free conditions, providing a greener alternative to corrosive and environmentally unfriendly Lewis acids like aluminum chloride.

Characterization of Synthesized Compounds

Once this compound or its analogues are synthesized, their chemical structure and purity must be rigorously confirmed. This is accomplished through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Analysis (e.g., ¹H-NMR, FT-IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of a compound.

¹H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy reveals the chemical environment of all hydrogen atoms in the molecule. For this compound, the expected ¹H-NMR spectrum would show distinct signals corresponding to the different types of protons:

Aromatic Protons: Three protons on the benzene ring would appear as multiplets or distinct doublets/singlets in the aromatic region (typically δ 6.5-7.5 ppm). Their specific splitting pattern would confirm the 1,2,4-substitution pattern.

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the acetic acid methylene group would be expected around δ 3.6 ppm.

Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy group protons would appear around δ 3.7-3.8 ppm.

Methyl Protons (-CH₃): A singlet for the three protons of the methyl group attached to the ring would be seen further upfield, typically around δ 2.2 ppm.

Carboxylic Acid Proton (-COOH): A broad singlet, often far downfield (δ 10-12 ppm), which may sometimes not be observed depending on the solvent and concentration.

FT-IR (Fourier-Transform Infrared) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Key absorption bands for this compound would include:

O-H Stretch: A very broad band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid, usually appearing between 1700-1725 cm⁻¹.

C-O Stretch: Bands corresponding to the aryl ether and carboxylic acid C-O bonds would be observed in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from methyl and methylene groups) appear just below 3000 cm⁻¹.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molar mass: 180.20 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z = 180. A common fragmentation pattern for phenylacetic acids is the loss of the carboxyl group (-COOH, 45 Da), which would lead to a significant fragment ion at m/z = 135.

Table 1: Representative Spectroscopic Data for Phenylacetic Acid Analogues

| Compound | ¹H-NMR Signals (δ, ppm) | Key FT-IR Bands (cm⁻¹) | Key Mass Spec (m/z) |

|---|---|---|---|

| 2-Methoxyphenylacetic acid | ~3.6 (s, 2H, CH₂), ~3.8 (s, 3H, OCH₃), ~6.8-7.3 (m, 4H, Ar-H) | ~1700 (C=O), ~1245 (C-O) | 166 (M⁺), 121, 91 |

| 4-Methoxyphenylacetic acid | ~3.5 (s, 2H, CH₂), ~3.7 (s, 3H, OCH₃), ~6.8 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H) | ~1705 (C=O), ~1240 (C-O) | 166 (M⁺), 121 |

| Phenylacetic acid | ~3.6 (s, 2H, CH₂), ~7.2-7.4 (m, 5H, Ar-H) | ~1710 (C=O), ~3000 (broad, O-H) | 136 (M⁺), 91 |

X-ray Diffraction (XRD) for Structural Elucidation

For a compound like this compound, an XRD analysis would confirm:

The planar geometry of the phenyl ring.

The specific bond lengths and angles of the methoxy, methyl, and acetic acid substituents, confirming their connectivity to the ring.

The dihedral angle between the plane of the phenyl ring and the plane of the carboxylic acid group.

The intermolecular interactions in the crystal lattice. Carboxylic acids commonly form hydrogen-bonded dimers, where the carboxyl groups of two separate molecules are linked by strong O-H···O hydrogen bonds. XRD analysis would precisely measure these interactions, which govern the crystal packing and physical properties of the solid.

Studies on related structures, such as 2-phenoxyacetic acid derivatives, have used XRD to reveal how molecules are linked by intermolecular hydrogen bonding to form complex three-dimensional networks. nih.gov This level of structural detail is crucial for understanding structure-property relationships.

Exploration of Structure Activity Relationships Sar in 2 3 Methoxy 4 Methylphenyl Acetic Acid Scaffolds

Rationale for SAR Studies in Substituted Arylacetic Acids

Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, enabling the systematic exploration of how chemical structure modifications influence biological activity. oncodesign-services.com For substituted arylacetic acids, SAR studies are instrumental in identifying the key structural features that determine a molecule's potency, selectivity, and safety. oncodesign-services.com By synthesizing and testing a series of related compounds, researchers can elucidate the impact of various substituents on the molecule's ability to interact with its target. oncodesign-services.com This iterative process of design, synthesis, and testing not only guides the optimization of lead compounds but also contributes to the development of predictive computational models for assessing the activity of novel molecules. oncodesign-services.com

Impact of Aromatic Ring Substitutions on Biological Potency

The nature and position of substituents on the aromatic ring of arylacetic acid derivatives can profoundly influence their biological activity. The interplay of steric, electronic, and hydrophobic properties of these substituents dictates the compound's interaction with its biological target.

Role of Methoxy (B1213986) and Methyl Group Positions

The methoxy group is a common feature in many approved drugs, influencing ligand-target interactions, physicochemical properties, and metabolic stability. nih.gov Its presence can be more advantageous than a simple combination of a hydroxyl and a methyl group, often leading to unique and beneficial effects. nih.gov The position of methoxy and methyl groups on the phenyl ring is a critical determinant of a compound's activity. For instance, in a series of 2,5-dimethoxyphenylpiperidines, the deletion of the 5-methoxy group resulted in a 20-fold decrease in agonist potency, while the removal of the 2-methoxy group led to a more than 500-fold drop in potency. acs.org This highlights the significant role of the methoxy group's position in receptor binding. Similarly, the methyl group, while seemingly simple, can induce significant conformational and functional changes in molecules. nih.gov Its electron-donating inductive effects can modulate receptor binding and its hydrophobicity can influence membrane penetration. nih.gov

Influence of Electron-Withdrawing and Electron-Donating Groups on Activity Profiles

The electronic properties of substituents on the aromatic ring play a pivotal role in modulating biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the aromatic ring, thereby affecting its interaction with the target protein.

The position of these groups is also critical. Steric hindrance can impede reactions, as observed when bulky groups are placed at certain positions on the aryl halide. researchgate.net Interestingly, any form of electron perturbation, whether from an electron-withdrawing or an electron-donating group, can potentially reduce the aromaticity of a system, which in turn can affect its biological properties. nih.gov In some homologous series, the presence of an electron-withdrawing substituent like a phenyl group increases lipophilicity, while electron-donating groups decrease it. mdpi.com

| Compound Series | Substituent Type | Effect on Activity/Property | Reference |

|---|---|---|---|

| Polypyridyl Ru(II) Complexes | Electron-withdrawing (-Cl) | Important for receptor interactions via hydrogen bonding. | nih.gov |

| Polypyridyl Ru(II) Complexes | Electron-donating (-OCH3) | Led to a unique "off-on" luminescent emission upon DNA interaction. | nih.gov |

| Aryl Halides | Bulky groups (-OCH3, -CHO) at 2- and 4-positions | Steric hindrance impeded cross-coupling reactions. | researchgate.net |

| Porphyrinoids | Electron-withdrawing or Electron-donating | Any electron perturbation reduced aromaticity. | nih.gov |

| Thiazolyl-carbonyl-thiosemicarbazides | Electron-withdrawing (phenyl) | Increased lipophilicity. | mdpi.com |

| Thiazolyl-carbonyl-thiosemicarbazides | Electron-donating | Decreased lipophilicity. | mdpi.com |

Effects of Halogenation (e.g., Fluorine, Chlorine) on Compound Efficacy

Halogenation is a common strategy in medicinal chemistry to enhance the pharmacodynamic and pharmacokinetic profiles of drug candidates. nih.gov The introduction of halogen atoms can influence a compound's potency, selectivity, and metabolic stability. nih.gov

The effect of halogenation is highly dependent on the position and nature of the halogen. nih.gov For example, in a series of A2B adenosine (B11128) receptor antagonists, monohalogenation at one position led to potent ligands regardless of the halogen used, while halogenation at another position or dihalogenation resulted in a decrease in affinity that was dependent on the size of the halogen. nih.govnih.gov

The addition of fluorine or chlorine can drastically improve the potency of compounds, even those with electron-donating groups. nih.gov For instance, adding a 4-fluoro substituent to a 3-methyl analog resulted in a significant enhancement of potency. nih.gov Similarly, a 4-fluoro substituent greatly improved the potency of a 3-methoxy analog. nih.gov In another study on ketamine analogs, the 2- and 3-substituted chloro compounds were generally more active than the 4-substituted ones. mdpi.com

| Compound Series | Halogenation Pattern | Effect on Efficacy | Reference |

|---|---|---|---|

| A2B Adenosine Receptor Antagonists | Monohalogenation at position 8 | Produced potent ligands irrespective of the halogen nature. | nih.govnih.gov |

| A2B Adenosine Receptor Antagonists | Halogenation at position 7 and dihalogenation | Halogen-size-dependent decay in affinity. | nih.govnih.gov |

| Aryl Acetamide (B32628) Triazolopyridazines | 4-Fluoro substituent on 3-methyl analog | Enhanced potency. | nih.gov |

| Aryl Acetamide Triazolopyridazines | 4-Fluoro substituent on 3-methoxy analog | Drastically improved potency. | nih.gov |

| Ketamine Esters | 2- and 3-Chloro substitution | Generally more active than 4-substituted compounds. | mdpi.com |

Structural Modifications at the Acetic Acid Moiety

Importance of the Carboxylic Acid Functionality

The carboxylic acid group is a vital functional group in a vast number of biologically active compounds, including many pharmaceuticals. ijaem.netnih.gov Its polarity, arising from the carbonyl and hydroxyl groups, allows for strong hydrogen bonding capabilities, which can be crucial for binding to biological targets. ijaem.net The acidic nature of the carboxylic acid group, which is typically ionized at physiological pH, contributes to the hydrophilicity and polarity of a molecule. wiley-vch.de

However, the presence of a carboxylic acid can also present challenges, such as limited passive diffusion across biological membranes and potential metabolic instability. nih.gov Despite these potential drawbacks, the carboxylic acid moiety is often an indispensable part of the pharmacophore, the essential part of a molecule's structure for its biological activity. nih.gov In many instances, the carboxylate's ability to form strong interactions, such as two-point binding with an arginine residue in a binding site, is critical for a compound's efficacy. nih.gov

Derivatization to Esters, Amides, and Hydrazides

The modification of the carboxylic acid group in 2-(3-methoxy-4-methylphenyl)acetic acid into esters, amides, and hydrazides is a common strategy to explore its SAR. These derivatives can alter the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.

The synthesis of these derivatives typically involves the activation of the carboxylic acid followed by reaction with an appropriate alcohol, amine, or hydrazine (B178648). For instance, the formation of an ester can be achieved by reacting the parent acid with an alcohol in the presence of an acid catalyst. Similarly, amides can be prepared by coupling the acid with an amine using a coupling agent. The synthesis of hydrazides involves the reaction of the acid with hydrazine hydrate. mdpi.com

The biological evaluation of these derivatives is crucial to understanding the impact of these structural modifications. For example, in a study on phenylacetic acid derivatives, the conversion of the carboxylic acid to amides and esters was shown to be a key step in the development of various drugs. mdpi.com These modifications can lead to compounds with a range of biological activities, including anti-inflammatory and anticancer effects. mdpi.comnih.gov

Below is a table summarizing the types of derivatives and the general synthetic approaches:

| Derivative | Reagent | General Synthetic Condition |

| Ester | Alcohol | Acid catalysis |

| Amide | Amine | Coupling agent |

| Hydrazide | Hydrazine | --- |

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, plays a pivotal role in its interaction with biological targets. For derivatives of this compound, understanding these aspects is essential for a comprehensive SAR analysis.

Stereochemistry is also a critical factor, particularly if chiral centers are introduced into the molecule. While this compound itself is not chiral, its derivatives can be. The different enantiomers or diastereomers of a chiral derivative can exhibit significantly different biological activities and metabolic fates. This is because biological systems, such as enzymes and receptors, are chiral and can differentiate between stereoisomers.

Computational Approaches to SAR Prediction and Optimization

In modern drug discovery, computational methods are indispensable tools for predicting and optimizing the SAR of new compounds. These approaches can save significant time and resources by prioritizing the synthesis of molecules with the highest predicted activity and most favorable properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry. nih.gov 3D-QSAR models, for example, correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. nih.gov These models can help to identify the key structural features that are important for activity and can be used to predict the activity of novel, unsynthesized compounds. nih.gov

Molecular docking is another powerful computational technique that predicts the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme. nih.gov This method can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For derivatives of this compound, docking studies can be used to rationalize observed SAR data and to guide the design of new derivatives with improved binding affinity. nih.govnih.gov For example, docking studies have been used to investigate the binding of 3-methoxy flavone (B191248) derivatives to estrogen and epidermal growth factor receptors. nih.gov

The following table highlights some computational approaches and their applications in SAR studies:

| Computational Method | Application in SAR |

| 3D-QSAR | Predicts biological activity based on 3D molecular fields. nih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to its target. nih.govnih.gov |

| Molecular Dynamics | Simulates the dynamic behavior of a ligand-protein complex over time. nih.gov |

By integrating these computational approaches with traditional synthetic and biological evaluation, a more efficient and informed drug discovery process can be achieved for scaffolds related to this compound.

Biological Activities and Pharmacological Potentials of 2 3 Methoxy 4 Methylphenyl Acetic Acid and Its Derivatives

Antimicrobial and Antifungal Investigations

There is no available research that specifically evaluates the antimicrobial or antifungal properties of 2-(3-Methoxy-4-methylphenyl)acetic acid. While studies exist for related compounds such as phenylacetic acid and other acetic acid derivatives, this information is not directly applicable to the subject compound and has been excluded as per the instructions. nih.govresearchgate.net

Evaluation of Antibacterial Spectrum and Potency

No studies detailing the in vitro or in vivo antibacterial spectrum and potency of this compound against any bacterial strains were found.

Assessment of Antifungal Efficacy

Similarly, there is no published data assessing the antifungal efficacy of this compound against any fungal species. researchgate.netnih.gov

Mechanisms of Antimicrobial Action

As there are no primary studies on its antimicrobial activity, the mechanisms of action for this compound have not been investigated or reported.

Anticancer and Cytotoxic Profiling

No scientific literature was found that investigates the anticancer or cytotoxic potential of this compound. Research on the anticancer effects of acetate (B1210297) and other acetic acid derivatives exists but does not specifically address this compound. nih.govnih.govnih.gov

In Vitro Cytotoxicity Against Diverse Human Cancer Cell Lines

There are no available reports on the in vitro cytotoxic effects of this compound on any human cancer cell lines.

Specific Activity Against Colon Cancer Cell Models

No studies were identified that specifically examine the activity of this compound against colon cancer cell models.

Molecular Mechanisms of Antitumoral Action

Derivatives of this compound have been investigated for their anticancer properties, with studies elucidating several molecular pathways responsible for their effects. A notable derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has demonstrated significant potential in treating breast cancer through a multi-target approach. nih.gov MMPP exerts its anticancer effects by dually regulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov

The molecular cascade initiated by MMPP involves the inhibition of VEGFR2 phosphorylation and the enhancement of PPARγ's transcriptional activity. nih.gov This dual action culminates in the downregulation of AKT activity, a key protein in cell survival and proliferation pathways. nih.gov Consequently, MMPP induces apoptosis (programmed cell death) in breast cancer cells, evidenced by the cleavage of caspases 3, 8, and 9, and the regulation of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.gov Furthermore, MMPP has been shown to suppress cancer cell migration and invasion by downregulating the mRNA expression of transcription factors involved in the epithelial-mesenchymal transition (EMT), such as snail, slug, and twist. nih.gov

Other derivatives have also been synthesized and evaluated. For instance, pyrazolyl-s-triazine derivatives have been developed that target the EGFR/PI3K/AKT/mTOR signaling pathway in triple-negative breast cancer cells. nih.gov In contrast, some complex derivatives, such as a pyrazoline-bearing thiopyrano[2,3-d]thiazole, have shown only weak anticancer activity in NCI-60 cell line screenings. mdpi.com

Table 1: Molecular Mechanisms of Antitumoral Action of Derivatives

| Derivative Class | Mechanism of Action | Target Cancer Type | Key Molecular Targets | Reference |

|---|---|---|---|---|

| Phenolic Propene | Induces apoptosis and inhibits migration/invasion by downregulating AKT activity. | Breast Cancer | VEGFR2, PPARγ | nih.gov |

| Pyrazolyl-s-triazine | Induces cytotoxicity by inhibiting key signaling pathways. | Breast, Glioblastoma, Lung, Pancreatic Cancer | EGFR/PI3K/AKT/mTOR | nih.gov |

| Thiopyrano[2,3-d]thiazole | Weak inhibition of cancer cell line growth. | Leukemia, CNS Cancer | Not specified | mdpi.com |

Antiparasitic Efficacy Studies

Activity Against Protozoan Parasites (e.g., Cryptosporidium, Leishmania infantum)

The antiparasitic potential of compounds derived from related heterocyclic scaffolds has been a subject of investigation. Specifically, derivatives of 1,2,3,4-tetrahydroacridine (B1593851) have been synthesized and evaluated for their activity against Leishmania (Leishmania) infantum promastigotes. nih.gov Leishmaniasis is a significant neglected tropical disease, and the search for new effective drugs is a priority. nih.gov While several of the tested 1,2,3,4-tetrahydroacridine derivatives showed high toxicity, the structure-activity relationship (SAR) data obtained was valuable. It led to the development of a promising novel antileishmanial agent based on a different (quinoline) scaffold. nih.gov

Information regarding the activity of this compound or its direct derivatives against the protozoan parasite Cryptosporidium is not available in the reviewed literature.

Identification of Biological Targets and Mechanisms of Action

For the antileishmanial activity of the 1,2,3,4-tetrahydroacridine derivatives, the biological target was identified through computational studies. These in-silico models pointed to S-adenosylmethionine decarboxylase (AdoMet DC) as a potential enzyme target within the parasite. nih.gov This enzyme is crucial for the biosynthesis of polyamines, which are essential for cell proliferation and differentiation in Leishmania. The tetrahydroacridine scaffold was identified as a promising building block for potential inhibitors of this enzyme. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of structurally related arylacetic and anthranilic acids are widely known as non-steroidal anti-inflammatory drugs (NSAIDs). neu.edu.trcopbela.org Research into novel derivatives aims to enhance efficacy and reduce side effects.

Mechanistic Basis for Anti-inflammatory Effects

The primary mechanism for the anti-inflammatory, analgesic, and antipyretic effects of traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. neu.edu.trualberta.ca These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. neu.edu.tr By blocking these enzymes, NSAIDs reduce the production of prostaglandins. ualberta.ca Some research has focused on creating derivatives, such as those of mefenamic acid, that may dually inhibit both COX and 5-lipoxygenase (5-LO) pathways, potentially offering a broader anti-inflammatory profile. ualberta.ca

Interestingly, a novel class of derivatives, 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acids, were designed as less acidic NSAIDs. One such compound, 2-methyl-2-[1-(3-benzoyl-4-phenyl-1,4-dihydropyridyl)]acetic acid (8a), was shown to be a very weak acid (pKa of 9.17) and, crucially, did not inhibit either COX-1 or COX-2. nih.gov Despite this, related ester and acetamide (B32628) derivatives showed significant analgesic activity in animal models, indicating a mechanistic basis that is independent of COX inhibition. nih.gov

Target Engagement Studies

Target engagement for most anti-inflammatory derivatives is confirmed through enzyme inhibition assays. For many NSAID derivatives, their ability to inhibit COX-1 and COX-2 directly demonstrates engagement with their biological targets. ualberta.canih.gov

In the case of the non-COX-inhibiting 1,4-dihydropyridyl derivatives, studies focused on their metabolic stability and prodrug potential. The methyl ester derivative (7a) was found to act as a prodrug, undergoing rapid and complete conversion to the active acid form (8a) when incubated with rat plasma or liver homogenates. nih.gov In contrast, the corresponding acetamide derivative (9a) was stable and did not convert to the acid, suggesting its analgesic activity is intrinsic. nih.gov These studies, while not traditional target engagement assays, provide crucial information on the metabolic fate and activation pathways of these compounds.

Table 2: Anti-inflammatory and Analgesic Derivative Characteristics

| Derivative Class | Primary Mechanism | Target Engagement Evidence | Reference |

|---|---|---|---|

| Mefenamic Acid Hydrazones | COX-1/COX-2 Inhibition | In vivo reduction of carrageenan-induced paw edema. | ualberta.ca |

| 1,4-Dihydropyridyl Acetic Acids | Non-COX-inhibitory | Analgesic effect in writhing assay; in vitro stability and prodrug conversion studies. | nih.gov |

Receptor Modulatory Activities

Derivatives of this compound have shown potential in modulating key receptors involved in inflammatory and metabolic pathways.

Antagonism of CRTH2 and DP Receptors

Prostaglandin D2 (PGD2) is a key mediator in allergic and inflammatory responses, acting through two primary receptors: the D-type prostanoid receptor (DP) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). researchgate.net Antagonism of these receptors is a promising therapeutic strategy for conditions like asthma, allergic rhinitis, and atopic dermatitis. nih.govdrugbank.com

The CRTH2 receptor, discovered in 2001, is particularly noteworthy for its role in mediating the migration and activation of various immune cells, including Th2 lymphocytes, eosinophils, and basophils. researchgate.netnih.govportico.org PGD2, produced by activated mast cells and Th2 cells, orchestrates the recruitment of these inflammatory cells to sites of inflammation. researchgate.netportico.org Consequently, CRTH2 has emerged as a significant target for anti-inflammatory drug development. nih.gov

Several families of compounds have been developed as CRTH2 antagonists. For instance, indole-3-acetic acid derivatives have been identified as potent and selective CRTH2 antagonists with good oral bioavailability. drugbank.comresearchgate.net One such antagonist demonstrated an IC50 of 89 nM. medchemexpress.com The development of dual antagonists that block both CRTH2 and DP receptors is also being explored, with the rationale that a hybrid antagonist could offer broader therapeutic benefits than targeting a single receptor. researchgate.net

The potential applications of CRTH2 antagonism extend beyond allergic diseases to include chronic obstructive pulmonary disease (COPD), inflammatory bowel disease, and even certain types of fibrosis. nih.govresearchgate.net

PPAR Receptor Modulation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation. nih.govnih.gov There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. nih.gov

PPARα: Primarily expressed in the liver, PPARα activation leads to increased fatty acid oxidation and is the target of fibrate drugs used to treat hypertriglyceridemia. spandidos-publications.com

PPARγ: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and is the target of thiazolidinedione (TZD) drugs for type 2 diabetes. oup.com

PPARβ/δ: This isoform is expressed more ubiquitously and is involved in fatty acid oxidation and anti-inflammatory processes. nih.govspandidos-publications.com

Derivatives of aryloxyacetic acids have been investigated as PPAR modulators. mdpi.com For example, an oxybenzylglycine-based compound was found to be a potent and selective PPARα agonist with an EC50 of 10 nM for human PPARα and approximately 410-fold selectivity over human PPARγ. documentsdelivered.com The concept of selective PPAR modulators (SPPARMs) aims to develop compounds with a better balance of efficacy and safety, avoiding the side effects associated with full agonists. mdpi.com

Table 1: Investigated PPAR Modulatory Activities of Phenylacetic Acid Derivatives

| Compound Class | Target Receptor | Activity | Potential Application |

| Oxybenzylglycine derivatives | PPARα | Selective Agonist | Atherosclerosis, Dyslipidemia |

| Aryloxyacetic acid derivatives | PPARα/γ | Dual Agonist | Metabolic Disorders |

| Non-TZD partial agonists | PPARγ | Partial Agonist | Type 2 Diabetes |

Implications for Metabolic and Inflammatory Disorders

The modulation of CRTH2, DP, and PPAR receptors by derivatives of this compound has significant implications for a range of metabolic and inflammatory disorders.

The anti-inflammatory effects of CRTH2 and DP antagonism could be beneficial in a wide array of conditions beyond allergies, including chronic kidney disease and inflammatory bowel disease. nih.gov By inhibiting the recruitment and activation of key inflammatory cells, these antagonists can interrupt the inflammatory cascade that drives these diseases. researchgate.net

PPAR modulation offers a powerful approach to managing metabolic diseases. nih.gov PPARα agonists can improve lipid profiles by lowering triglycerides and increasing HDL cholesterol. spandidos-publications.com PPARγ agonists enhance insulin (B600854) sensitivity, although they can be associated with weight gain. oup.com The development of SPPARγMs that separate the antidiabetic effects from the adipogenic side effects is a key area of research. nih.gov Dual activation of PPARα and PPARγ may offer a comprehensive treatment for metabolic syndrome by addressing both dyslipidemia and insulin resistance. spandidos-publications.com

Antioxidant Activity Assessment

The antioxidant potential of phenolic compounds, including derivatives of phenylacetic acid, is a well-established area of research. This activity is primarily attributed to their ability to scavenge free radicals.

Radical Scavenging Assays

Several in vitro assays are commonly used to evaluate the radical scavenging capacity of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay assesses the scavenging of the ABTS radical cation.

Studies on various phenolic compounds have demonstrated a clear structure-activity relationship. The number and position of hydroxyl groups on the aromatic ring significantly influence antioxidant activity. nih.gov For instance, in a study of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, some compounds exhibited antioxidant activity approximately 1.4 times higher than that of ascorbic acid in the DPPH assay. nih.gov Another study on phenolic extracts showed potent DPPH radical scavenging activity, with some extracts achieving over 90% scavenging at a concentration of 100 μg/mL. nih.gov

Table 2: Radical Scavenging Activity of Phenylacetic Acid Derivatives and Related Compounds

| Compound/Extract | Assay | Activity Metric | Result |

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivative | DPPH | Relative to Ascorbic Acid | ~1.4 times higher |

| Phenolic Extract from Helicteres isora | DPPH | % Scavenging (at 100 µg/mL) | 83.1% |

| Phenolic Extract from Ceiba pentandra | DPPH | % Scavenging (at 100 µg/mL) | 93.1% |

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects through various cellular mechanisms. These can include the modulation of endogenous antioxidant enzyme expression and the chelation of pro-oxidant metal ions. researchgate.net

The antioxidant mechanism of phenolic derivatives often involves hydrogen or electron transfer to a free radical. scielo.br The ease of this transfer is influenced by the chemical structure of the antioxidant. Reactive oxygen species (ROS) generated in mitochondria are a major contributor to cellular oxidative stress, and mitochondria-targeted antioxidants have been developed to counteract this. nih.gov

The protective effects of antioxidants can be observed in cellular models. For example, some compounds have been shown to protect human erythrocytes from free radical-induced damage. scielo.br The antioxidant activity of a compound in a cellular context can be more complex than what is observed in simple chemical assays, as it can be influenced by factors such as membrane permeability and interaction with cellular components.

Other Reported Biological Activities and Emerging Therapeutic Applications

While research into the biological effects of this compound and its derivatives is ongoing, the primary focus has remained on specific areas of investigation. Extensive searches of scientific literature and databases have revealed a notable lack of significant findings for "other" biological activities or emerging therapeutic applications directly attributed to this compound at this time.

The core structure of phenylacetic acid is found in various compounds with a broad spectrum of biological activities, including roles as metabolites in plants, fungi, and bacteria. nih.gov For instance, some phenylacetic acid derivatives have been explored for their potential antiproliferative and antitumor properties against various cancers, and others have been considered as potential candidates for treating Alzheimer's disease. nih.gov

Furthermore, the broader class of acetic acid derivatives has been investigated for a range of applications. Acetic acid itself has demonstrated antibacterial and antiviral properties. nih.govnih.gov Studies have shown its effectiveness against biofilm-producing pathogens and its ability to inactivate both enveloped and non-enveloped viruses. nih.govnih.gov Additionally, certain derivatives of 2-amino-3H-phenoxazine-3-one have been reported to inhibit the proliferation of poliovirus. nih.gov

However, it is crucial to emphasize that these activities are reported for the general class of phenylacetic acids or for acetic acid itself, and not specifically for this compound. The current body of scientific evidence does not provide specific data on the antimicrobial, antiviral, antiparasitic, or cardiovascular effects of this compound or its direct derivatives.

Future research may yet uncover novel biological targets and therapeutic potentials for this specific compound. As synthetic methodologies for creating derivatives of phenylacetic acid continue to be refined, it is plausible that new pharmacological applications will emerge. nih.govnih.gov However, based on currently available information, the "other" biological activities and emerging therapeutic applications of this compound remain an area that is largely unexplored.

Pharmacokinetic and Biotransformation Aspects of 2 3 Methoxy 4 Methylphenyl Acetic Acid Analogues

Absorption and Distribution Studies

The absorption and distribution of a xenobiotic like 2-(3-methoxy-4-methylphenyl)acetic acid are critical determinants of its concentration at potential sites of action. These processes are governed by the compound's physicochemical properties and its interaction with biological membranes.

Plasma Concentration Profiles

Tissue Distribution and Exposure (e.g., Intestinal Tissue)

Detailed experimental data on the specific tissue distribution of this compound, including exposure in intestinal tissue, is not extensively documented. The distribution of a compound throughout the body depends on factors like its lipophilicity, plasma protein binding, and affinity for specific tissues. For a compound like this compound, its ability to cross cell membranes would dictate its access to various compartments, including well-perfused organs and potentially deeper tissues. The acidic nature of the molecule suggests that its distribution could be influenced by pH gradients between different biological compartments.

Factors Influencing Membrane Permeability

The passage of any compound across biological membranes, a key aspect of its absorption and distribution, is influenced by a variety of physicochemical and biological factors. The passive diffusion of a drug is largely governed by its lipophilicity, size, charge, and hydrogen-bonding capacity. researchgate.net

Key factors that would influence the membrane permeability of this compound include:

Lipophilicity : The presence of the phenyl ring, methoxy (B1213986) group, and methyl group contributes to the lipophilicity of the molecule, which generally favors passage across the lipid bilayer of cell membranes. researchgate.net However, this must be balanced, as highly lipophilic compounds can sometimes be retained within the membrane. researchgate.net

Ionization (pKa) : The carboxylic acid moiety is ionizable. At physiological pH (around 7.4), this group will be predominantly deprotonated, conferring a negative charge on the molecule. The ionized form is more water-soluble and generally exhibits lower passive membrane permeability compared to the un-ionized, more lipophilic form. The pH of the surrounding environment, such as the gastrointestinal tract, will therefore significantly impact the ratio of ionized to un-ionized forms and, consequently, the rate of absorption.

Molecular Size : Smaller molecules generally permeate membranes more readily than larger ones. The molecular weight of this compound is relatively small, which is favorable for passive diffusion.

Hydrogen Bonding : The carboxylic acid group can act as both a hydrogen bond donor and acceptor, potentially influencing its interaction with the polar head groups of the membrane phospholipids and affecting its partitioning into the lipid core. researchgate.net

Table 1: Physicochemical Properties of this compound and Their Influence on Membrane Permeability

| Property | Structural Feature | Influence on Permeability |

| Lipophilicity | Phenyl ring, methoxy group, methyl group | Generally enhances permeability by facilitating partitioning into the lipid bilayer of cell membranes. |

| Ionization | Carboxylic acid group | The ionized (negatively charged) form has lower permeability; the un-ionized form is more permeable. The degree of ionization is pH-dependent. |

| Molecular Size | C9H10O3 | The relatively small size is generally favorable for passive diffusion across membranes. |

| Hydrogen Bonding | Carboxylic acid group | Can form hydrogen bonds, which may influence interactions with the membrane surface and affect partitioning. |

Metabolism and Biotransformation Pathways

Metabolism, or biotransformation, is the process by which the body chemically modifies xenobiotics, typically to render them more water-soluble and easier to excrete. openaccessjournals.com This process is generally divided into Phase I (functionalization) and Phase II (conjugation) reactions. upol.cz

Enzymatic Transformations of Methoxy and Methyl Groups

The methoxy and methyl substituents on the phenyl ring of this compound are primary sites for metabolic attack, particularly by Phase I enzymes.

Methoxy Group Transformation : The O-demethylation of methoxy groups is a very common metabolic reaction, primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This reaction involves the hydroxylation of the methyl carbon of the methoxy group, forming an unstable intermediate that spontaneously decomposes to yield a phenolic metabolite (2-(3-hydroxy-4-methylphenyl)acetic acid) and formaldehyde. nih.gov This biotransformation is significant as it introduces a hydroxyl group, which not only increases the polarity of the molecule but also provides a new site for subsequent Phase II conjugation reactions. nih.gov The position of the methoxy group on the aromatic ring can influence the rate of this metabolic process. nih.gov

Methyl Group Transformation : The aromatic methyl group can also undergo oxidation, another reaction typically mediated by CYP enzymes. This process can lead to the formation of a hydroxymethyl derivative (2-(3-methoxy-4-hydroxymethylphenyl)acetic acid). This primary alcohol can be further oxidized to an aldehyde and then to a carboxylic acid, significantly increasing the polarity of the molecule.

Phase I and Phase II Metabolic Reactions

Phase I Reactions : These reactions introduce or unmask functional groups. For this compound, the key Phase I reactions include the O-demethylation of the methoxy group and the oxidation of the methyl group, as described above. Another potential, though often less prominent, Phase I reaction is the hydroxylation of the aromatic ring itself, catalyzed by CYP enzymes. upol.cz

Phase II Reactions : These are conjugation reactions where an endogenous molecule is attached to the parent compound or its Phase I metabolite, further increasing water solubility and facilitating excretion. openaccessjournals.comupol.cz

Glucuronidation : This is a major Phase II pathway. The carboxylic acid group of the parent compound can be directly conjugated with glucuronic acid to form an acyl glucuronide. Additionally, the phenolic metabolite produced from O-demethylation is an excellent substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of an ether glucuronide. upol.cz

Sulfation : The phenolic metabolite can also be conjugated with a sulfonate group by sulfotransferases (SULTs). upol.cz

Amino Acid Conjugation : Phenylacetic acids can be activated to a coenzyme A (CoA) thioester, which can then be conjugated with amino acids like glutamine or glycine. smpdb.capathbank.org This is a known metabolic pathway for phenylacetate itself. smpdb.capathbank.org

Table 2: Potential Metabolic Pathways for this compound

| Phase | Reaction Type | Enzyme Family (Example) | Site of Reaction | Potential Metabolite |

| Phase I | O-Demethylation | Cytochrome P450 (CYP) | Methoxy group | 2-(3-Hydroxy-4-methylphenyl)acetic acid |

| Phase I | Methyl Hydroxylation | Cytochrome P450 (CYP) | Methyl group | 2-(3-Methoxy-4-hydroxymethylphenyl)acetic acid |

| Phase I | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Phenyl ring | Hydroxylated derivatives |

| Phase II | Glucuronidation | UGTs | Carboxylic acid group | Acyl glucuronide conjugate |

| Phase II | Glucuronidation | UGTs | Phenolic hydroxyl group (from Phase I) | Ether glucuronide conjugate |

| Phase II | Amino Acid Conjugation | N-acyltransferases | Carboxylic acid group (via CoA intermediate) | Glutamine or Glycine conjugate |

| Phase II | Sulfation | SULTs | Phenolic hydroxyl group (from Phase I) | Sulfate conjugate |

Excretion Mechanisms and Routes

The elimination of this compound and its analogues from the body is a critical aspect of their pharmacokinetic profile. Excretion is primarily mediated by the renal and biliary systems, with the relative contribution of each pathway being highly dependent on the physicochemical properties of the individual molecule, such as its polarity, molecular weight, and degree of plasma protein binding.

The kidneys are the principal organs for the excretion of many water-soluble compounds. For analogues of this compound that are relatively polar, renal excretion is a major route of elimination. This process involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. The unbound fraction of the drug in the plasma is filtered at the glomerulus. Subsequently, active transport systems in the proximal tubules can secrete acidic compounds into the tubular fluid, a process that can be crucial for the efficient elimination of many arylalkanoic acids. The pH of the urine can significantly influence the rate of excretion for acidic compounds; alkaline urine promotes the ionization of the carboxylic acid group, which hinders its reabsorption back into the bloodstream and thereby enhances its excretion.

Biliary excretion represents another significant route of elimination, particularly for larger, more lipophilic analogues, and their conjugated metabolites. After being taken up by hepatocytes from the blood, these compounds can be secreted into the bile. This process is often mediated by active transport proteins located on the canalicular membrane of the hepatocytes. Once in the bile, the compounds are transported to the small intestine. From there, they can be eliminated in the feces. However, it is also possible for them to be reabsorbed back into the systemic circulation, a process known as enterohepatic recirculation, which can prolong the drug's presence in the body. The extent of biliary excretion for phenylacetic acid derivatives can vary; for instance, studies on related compounds have shown that while some are minimally excreted via bile, for others it can be a significant pathway.

| Excretion Route | Mechanism | Factors Influencing | Relevance to this compound Analogues |

|---|---|---|---|

| Renal (Urine) | Glomerular Filtration, Active Tubular Secretion, Passive Reabsorption | Polarity, Plasma Protein Binding, Urine pH, Renal Blood Flow | Likely a significant pathway for more polar analogues and metabolites. |

| Biliary (Feces) | Hepatic Uptake, Active Biliary Secretion | Molecular Weight, Lipophilicity, Presence of Polar Conjugates | Potentially important for less polar analogues and their glucuronide conjugates. |

Bioavailability Considerations from a Mechanistic Standpoint

The bioavailability of orally administered analogues of this compound is determined by a series of complex processes, including absorption from the gastrointestinal tract and first-pass metabolism in the gut wall and liver. A mechanistic understanding of these factors is essential for predicting the extent to which the active compound reaches the systemic circulation.

Absorption: For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal epithelium. The carboxylic acid moiety of this compound analogues means their ionization state is pH-dependent. In the acidic environment of the stomach, they will be largely in their non-ionized, more lipophilic form, which favors absorption by passive diffusion across cell membranes. As they move into the more alkaline environment of the small intestine, they will become more ionized, which can reduce passive diffusion. However, the large surface area of the small intestine still makes it the primary site of absorption for most orally administered drugs.

First-Pass Metabolism: After absorption across the gut wall, the drug enters the portal circulation and is transported to the liver before reaching the systemic circulation. During this "first pass," the drug can be extensively metabolized by enzymes in both the intestinal wall and the liver. For analogues of this compound, potential metabolic transformations include O-demethylation of the methoxy group, hydroxylation of the aromatic ring or the methyl group, and conjugation of the carboxylic acid group with glucuronic acid or amino acids.

| Factor | Mechanism | Potential Impact on Bioavailability |

|---|---|---|

| Aqueous Solubility | Dissolution in gastrointestinal fluids is a prerequisite for absorption. | Low solubility can lead to incomplete absorption and reduced bioavailability. |

| Lipophilicity | Influences the ability to cross cell membranes by passive diffusion. | An optimal balance is required; too high or too low lipophilicity can impair absorption. |

| Intestinal Transporters | Uptake transporters (e.g., OATs) can enhance absorption, while efflux transporters (e.g., P-gp) can limit it. | The net effect of transporter activity can significantly alter the fraction of the dose absorbed. |

| First-Pass Metabolism | Metabolism in the gut wall and liver before reaching systemic circulation. | Extensive first-pass metabolism can substantially decrease bioavailability. |

Toxicological Assessment and Safety Profiling of 2 3 Methoxy 4 Methylphenyl Acetic Acid Derivatives

In Vitro Toxicological Evaluations

In vitro toxicological evaluations are fundamental in the early assessment of a compound's potential toxicity. These studies utilize cell cultures to investigate the effects of the substance at a cellular level, offering insights into mechanisms of toxicity and helping to prioritize compounds for further in vivo testing.

Host Cell Cytotoxicity Assays

It is important to note that the cytotoxicity of a compound can be influenced by its structural and physicochemical properties. For some phenolic derivatives, the number and position of hydroxyl groups on the aromatic ring have been shown to be more critical for their cytotoxic potential than their physicochemical properties.

| Compound Family | Assay Type | Cell Line | Endpoint | Result |

| Thiosemicarbazide Coordinating Compounds (with methoxyphenyl moieties) | MTT Assay | Hepatocytes | Cell Viability | Relatively high viability, indicating low cytotoxicity. nih.gov |

| Phenolic Derivatives | Not specified | 3T3 Fibroblasts | IC50 | Cytotoxicity dependent on the number and location of -OH groups. |

Assessment in Organ-Specific Cell Models (e.g., Testicular Cell Coculture for Reproductive Toxicity)

Organ-specific cell models are employed to investigate the potential toxicity of a substance to a particular organ. For 2-(3-Methoxy-4-methylphenyl)acetic acid derivatives, there is a concern for reproductive toxicity, given the known effects of a related compound, Methoxyacetic acid.

Studies on Methoxyacetic acid have demonstrated testicular toxicity. industrialchemicals.gov.au In a two-generation continuous breeding study in Swiss CD-1 mice, Methoxyacetic acid administered in drinking water led to adverse reproductive effects. industrialchemicals.gov.au The available data supports the classification of Methoxyacetic acid as a substance that may impair fertility and cause harm to the unborn child. industrialchemicals.gov.aufishersci.se

| Compound | Study Type | Animal Model | Key Findings | Reference |

| Methoxyacetic acid | Two-generation continuous breeding study | Swiss CD-1 mice | Classified as a substance that may impair fertility and cause harm to the unborn child. | industrialchemicals.gov.aufishersci.se |

Cardiotoxicity Screening (e.g., hERG Channel Inhibition)

The human ether-a-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia known as Torsade de Pointes. evotec.com Therefore, screening for hERG channel inhibition is a critical component of the safety assessment of new chemical entities.

While specific hERG inhibition data for this compound is not available, it is known that a wide range of structurally diverse compounds can block this channel. nih.gov High-throughput screening of large compound libraries has shown that hERG liability is often associated with compounds that are more hydrophobic, have a higher molecular weight, and are more flexible and polarizable. nih.gov Given that this compound possesses an aromatic ring and a carboxylic acid group, its potential for hERG channel interaction should be evaluated.

In Vivo Toxicity Studies

Acute Toxicity Assessments

Acute toxicity studies are designed to determine the short-term toxic effects of a single or multiple doses of a substance administered over a short period. The median lethal dose (LD50) is a common metric derived from these studies.

Specific acute toxicity data for this compound is not available. However, for the related compound Methoxyacetic acid, the oral LD50 in Sprague Dawley rats is reported to be between 1000–1500 mg/kg body weight. industrialchemicals.gov.au Signs of toxicity in these studies included breathing difficulty, apathy, muscle weakness, and other neurological and physical symptoms. industrialchemicals.gov.au Another related compound, 2-Methylphenylacetic acid, is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008. cdhfinechemical.com

| Compound | Route of Administration | Animal Model | LD50 (mg/kg bw) | Reference |

| Methoxyacetic acid | Oral | Sprague Dawley Rat | 1000–1500 | industrialchemicals.gov.au |

Correlation Between In Vitro and In Vivo Toxicological Endpoints

Establishing a correlation between in vitro and in vivo toxicological endpoints is a key goal in modern toxicology. A strong in vitro-in vivo correlation (IVIVC) can help to reduce the reliance on animal testing and provide a more mechanistic understanding of toxicity.

For some classes of compounds, such as certain phenolic derivatives, a good correlation has been observed between in vitro cytotoxicity (IC50 values) and in vivo acute toxicity (LD50 values). However, for other compounds and toxicity endpoints, the correlation can be weak. For instance, while in vitro assays can identify compounds that inhibit the hERG channel, not all of these compounds will cause cardiotoxicity in vivo, as factors like plasma concentration play a significant role. evotec.com Further research is needed to establish a reliable IVIVC for this compound and its derivatives to better predict in vivo toxicity from in vitro data.

Structure-Toxicity Relationships

The toxicological profile of a chemical compound is intrinsically linked to its molecular structure. By examining the structure-activity relationships (SARs) of analogous compounds, it is possible to predict the potential toxicity of this compound. This involves identifying specific structural features, or "toxicophores," that are associated with adverse effects.

Identification of Structural Features Correlated with Toxicity

The structure of this compound contains several key features that may influence its toxicological properties: the phenylacetic acid core, the methoxy (B1213986) group, and the methyl group substituent on the benzene (B151609) ring. Analysis of structurally related compounds provides insights into how these features might contribute to toxicity.

For instance, the position of substituents on the phenyl ring can significantly alter biological activity and toxicity. Methoxyacetic acid (MAA), a metabolite of 2-methoxyethanol, has been shown to cause embryo malformation and spermatocyte death. nih.gov This toxicity is attributed to its ability to inhibit histone deacetylases (HDACs). nih.gov While not a direct analogue, the presence of a methoxy group in a small acidic molecule highlights a potential for toxicity.

The table below summarizes the key structural features of this compound and the potential toxicological relevance based on related compounds.

| Structural Feature | Potential Toxicological Relevance | Related Compounds |

| Phenylacetic Acid Core | Skin and eye irritation. nih.gov | Phenylacetic acid, 2-Methoxyphenylacetic acid nih.gov |

| Methoxy Group | Potential for reproductive and developmental toxicity through metabolites like methoxyacetic acid (MAA). nih.gov | Methoxyacetic acid, nih.gov 2-Methoxyphenylacetic acid nih.gov |

| Methyl Group | The influence of a methyl group is complex and context-dependent. It can alter metabolic pathways and steric interactions with biological targets. | 4-Methoxy-3-methylphenylacetic acid nih.gov |

| Substitution Pattern | The relative positions of the methoxy and methyl groups can affect the electronic properties and metabolic fate of the compound, thereby influencing its toxicity. | 2-(4-Hydroxy-3-methoxyphenyl)acetic acid (Homovanillic acid) matrix-fine-chemicals.com |

Mechanisms of Compound-Induced Cellular Damage

The potential mechanisms of cellular damage induced by this compound can be inferred from its structural components and the known activities of similar molecules.

One significant mechanism of toxicity for a related compound, methoxyacetic acid (MAA), is the inhibition of histone deacetylases (HDACs) . nih.gov HDACs are crucial enzymes in regulating gene expression, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death). nih.gov Specifically, MAA has been shown to up-regulate the expression of the p21 protein, a cell cycle inhibitor, and down-regulate anti-apoptotic genes, leading to the activation of caspases, which are key executioners of apoptosis. nih.gov Given the presence of the methoxyacetic acid-like structure within this compound, a similar HDAC inhibitory activity could be a potential mechanism of cellular damage.

Another potential mechanism is the induction of oxidative stress . Some phenolic compounds can generate reactive oxygen species (ROS), leading to cellular damage, including DNA damage and loss of mitochondrial membrane potential. nih.gov While phenolic acids can also have neuroprotective antioxidant effects, the balance between antioxidant and pro-oxidant activity is often concentration-dependent and influenced by the specific chemical structure. mdpi.com

The irritant effects observed with phenylacetic acid derivatives are likely due to direct interaction with cellular membranes and proteins in the skin and eyes, leading to inflammation and cell damage. nih.gov

Reproductive and Developmental Toxicity Concerns (Referencing General SAR Principles)

General Structure-Activity Relationship (SAR) principles are also applied to predict potential reproductive and developmental toxicity. nih.gov These effects can be mediated by various mechanisms, including hormonal disruption and direct toxicity to developing cells.

A key concern for this compound stems from the known reproductive and developmental toxicity of methoxyacetic acid (MAA). nih.gov As a metabolite of 2-methoxyethanol, MAA is a known teratogen and has been shown to cause embryo malformation and testicular toxicity. nih.gov The mechanism involves the inhibition of HDACs, which plays a critical role in embryonic development and spermatogenesis. nih.gov The structural similarity of the methoxyacetic acid moiety within the target compound raises a flag for potential reproductive and developmental toxicity concerns.

Furthermore, some phthalates, which are known reproductive toxicants, exert their effects by being metabolized to active monoesters. nih.gov The structure-activity relationships for phthalate-induced testicular toxicity show that the length and branching of the side chain are critical. nih.gov While not a phthalate, this highlights the principle that a carboxylic acid metabolite can be the ultimate toxicant.

Therefore, based on general SAR principles and the known toxicity of a potential metabolite class, there are valid concerns regarding the reproductive and developmental toxicity of this compound. In vivo testing would be necessary to confirm these potential hazards. nih.gov

Analytical Methodologies for Research on 2 3 Methoxy 4 Methylphenyl Acetic Acid

The rigorous study of 2-(3-Methoxy-4-methylphenyl)acetic acid in various research contexts necessitates robust and validated analytical methodologies. These methods are crucial for both identifying the compound (qualitative analysis) and measuring its concentration (quantitative analysis) within complex sample matrices. The choice of technique often depends on the required sensitivity, selectivity, and the nature of the sample being analyzed.

Computational Chemistry and Molecular Modeling Studies

In Silico ADME/Tox Prediction

Computational Pharmacokinetics Prediction

The prediction of a molecule's pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of modern drug discovery and chemical safety assessment. For the compound 2-(3-Methoxy-4-methylphenyl)acetic acid, while specific experimental ADME data is not extensively available in public databases, its likely pharmacokinetic properties can be estimated using a variety of computational models. These in silico tools leverage the chemical structure of a molecule to forecast its behavior within a biological system, thereby facilitating early-stage evaluation and reducing the reliance on extensive laboratory testing.

These predictive models are typically built on large datasets of compounds with known pharmacokinetic properties. By identifying quantitative structure-property relationships (QSPR), these models can extrapolate the behavior of novel or less-studied molecules like this compound. The predictions generated can offer valuable insights into the potential bioavailability and disposition of the compound.

Below is an illustrative table outlining the key pharmacokinetic parameters that are typically predicted using computational models. The values presented are for hypothetical demonstration purposes to show what a computational prediction report for this compound would entail.

| Parameter | Predicted Value | Description |

| Absorption | ||